molecular formula C9H12ClFN2O B3095788 N~1~-(3-fluorophenyl)-beta-alaninamide hydrochloride CAS No. 1269053-24-8

N~1~-(3-fluorophenyl)-beta-alaninamide hydrochloride

Cat. No. B3095788
CAS RN: 1269053-24-8
M. Wt: 218.65
InChI Key: FFZITRGITJOSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving this compound could depend on various factors such as the presence of other reactants, temperature, pressure, and catalysts. Similar compounds have been involved in reactions like protodeboronation and hydromethylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Similar compounds like 3-Fluorophenylhydrazine hydrochloride have a molecular weight of 162.59 g/mol .

Scientific Research Applications

PET Studies and Dopamine Neurons

One application of compounds related to N1-(3-fluorophenyl)-beta-alaninamide hydrochloride is in PET (Positron Emission Tomography) studies for the investigation of Parkinson’s disease. Fluorine-18 labeled analogs, such as [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA), are used in PET imaging to study dopamine neurons' status in the brain. These compounds help in understanding the dopaminergic system's functioning and degeneration, crucial for diagnosing and monitoring Parkinson's disease progress (Kumakura & Cumming, 2009).

Toxicity of Fluorophores

Research into the toxicity of organic fluorophores, including those related to the compound of interest, is essential for their safe use in molecular imaging. These fluorophores are instrumental in real-time cancer detection using optical imaging. The study evaluates the cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity of widely used fluorophores, finding that, generally, the amounts used in molecular imaging are much lower than toxic doses, pointing towards their potential safety in clinical applications (Alford et al., 2009).

Beta-Alanine Supplementation and Muscle Carnosine

Although not directly related to the exact chemical compound , research on beta-alanine supplementation's effect on muscle carnosine levels and exercise performance provides insights into the physiological roles of beta-alanine derivatives. Supplementation has been shown to augment intramuscular carnosine content, improving exercise homeostasis and excitation-contraction coupling, pointing towards the importance of such compounds in skeletal muscle physiology and potential therapeutic applications (Blancquaert et al., 2015).

Antiviral Research

Compounds structurally related to N1-(3-fluorophenyl)-beta-alaninamide hydrochloride, such as indolylarylsulfones, have been studied for their potent activity against human immunodeficiency virus type 1 (HIV-1) as non-nucleoside reverse transcriptase inhibitors. These studies highlight the structure-activity relationship (SAR) to improve these compounds' profiles, showing their potential as therapeutic agents in treating AIDS and related infections (Famiglini & Silvestri, 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, 3-Fluorophenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, drug discovery, and organic synthesis .

properties

IUPAC Name

3-amino-N-(3-fluorophenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c10-7-2-1-3-8(6-7)12-9(13)4-5-11;/h1-3,6H,4-5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZITRGITJOSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3-fluorophenyl)-beta-alaninamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N~1~-(3-fluorophenyl)-beta-alaninamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N~1~-(3-fluorophenyl)-beta-alaninamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N~1~-(3-fluorophenyl)-beta-alaninamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N~1~-(3-fluorophenyl)-beta-alaninamide hydrochloride
Reactant of Route 6
Reactant of Route 6
N~1~-(3-fluorophenyl)-beta-alaninamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.